molecular formula C11H4Cl3N3OS B2670125 3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide CAS No. 866154-04-3

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

Cat. No. B2670125
CAS RN: 866154-04-3
M. Wt: 332.58
InChI Key: NNTFCSKVNDIFRE-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C11H4Cl3N3OS . It is a derivative of thiazole, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains multiple chlorine and cyano groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 332.59296 . Other properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles

A study by Takikawa et al. (1985) outlined the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides. This method provides a versatile approach for preparing thiadiazoles, which are valuable in various chemical and pharmaceutical applications (Takikawa, Y., et al., 1985).

Synthesis of Pro-apoptotic Indapamide Derivatives as Anticancer Agents

Yılmaz et al. (2015) discussed the synthesis of indapamide derivatives, demonstrating significant pro-apoptotic activity among synthesized compounds on melanoma cell lines. This study illustrates the potential of benzamide derivatives in developing anticancer agents (Yılmaz, Ö., et al., 2015).

Effect of Solvent Polarizability on Keto/Enol Equilibrium

Research by Matwijczuk et al. (2017) on 1,3,4-thiadiazole-derived compounds revealed how solvent polarizability influences the keto/enol equilibrium of bioactive molecules. Understanding these interactions can guide the design of compounds with desired solubility and stability profiles (Matwijczuk, A., et al., 2017).

Phosphonium Ylides Stabilized with Cyano Group

A study by Smolii et al. (2001) presented the synthesis of new stabilized phosphonium ylides, incorporating cyano groups and thiazolyl residues. These compounds have applications in developing novel organic materials and intermediates in organic synthesis (Smolii, O. B., et al., 2001).

N-(thiazol-2-yl)benzamide Derivatives as Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized N-(thiazol-2-yl)benzamide derivatives, investigating their gelation behavior. The study highlights the importance of molecular design in developing new materials with specific physical properties (Yadav, P., & Ballabh, A., 2020).

properties

IUPAC Name

3,4-dichloro-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl3N3OS/c12-6-2-1-5(3-7(6)13)10(18)17-11-16-9(14)8(4-15)19-11/h1-3H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFCSKVNDIFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC(=C(S2)C#N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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